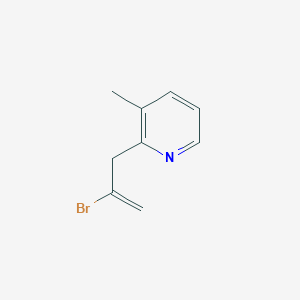

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene, also known as 2-BMPP, is a compound that is used in a wide range of scientific research applications. It is widely studied due to its unique properties, which allow it to be used in a variety of experiments.

Scientific Research Applications

Catalysis and Ligand Behavior

- The ligand derived from 2-amino-2-(2-pyridyl)propane (appH), similar in structure to 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene, has been utilized in the hydrogenation of ketones when activated with ruthenium complexes. This process demonstrates the ligand's role in facilitating catalytic reactions under mild conditions, showcasing its potential in organic synthesis and industrial applications (Hadžović et al., 2007).

Metal-Ligand Complex Formation

- Studies on pyridylpyrazole based tetradentate ligands have shown the selective extraction of Americium(III) over Europium(III), highlighting the ligand's application in the separation of rare earth metals. This research underlines the potential for developing new separation technologies for rare earth elements, which are critical for various high-tech applications (Wang et al., 2015).

Synthesis of Heterocycles and Complex Molecules

- A study on the synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes provides a foundational approach for creating a library of stereo-defined 2,3-disubstituted benzothiophenes. This work contributes to the development of molecular tools for chemical synthesis, offering pathways to new classes of compounds with potential applications in pharmaceuticals and materials science (Zhao et al., 2017).

Coordination Polymers and Supramolecular Structures

- Research involving zinc hydroxide coordination polymers with pyridine-2,4-dicarboxylic acid showcases the creation of polymorphs with distinct two-dimensional and three-dimensional networks. These findings emphasize the importance of ligand design in the construction of coordination polymers, which have implications for catalysis, gas storage, and separation technologies (Li et al., 2007).

Polymerization Processes

- A mechanism study on Ni-catalyzed chain-growth polymerization of thiophene derivatives reveals insights into the formation of well-defined polythiophenes. This research is critical for the development of conducting polymers, which are essential for electronic and photovoltaic applications (Miyakoshi et al., 2005).

properties

IUPAC Name |

2-(2-bromoprop-2-enyl)-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFALGCFOMMDHHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641245 |

Source

|

| Record name | 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951886-92-3 |

Source

|

| Record name | 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.